Cas no 108061-47-8 (7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole)

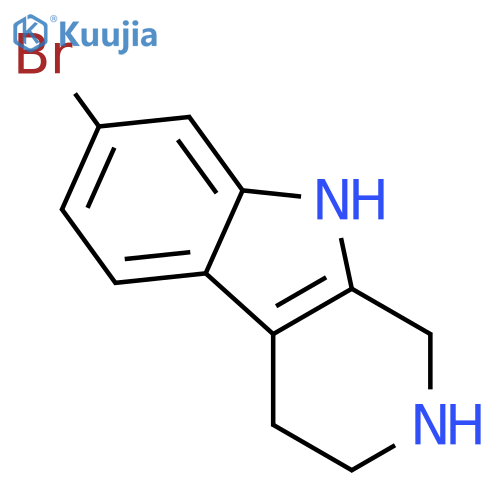

108061-47-8 structure

商品名:7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole

CAS番号:108061-47-8

MF:C11H11BrN2

メガワット:251.122441530228

MDL:MFCD21337853

CID:839264

PubChem ID:10037784

7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- 1H-Pyrido[3,4-b]indole, 7-bromo-2,3,4,9-tetrahydro-

- AK-87294

- ANW-65970

- CHEBI:100402

- CHEMBL441891

- CTK8C1152

- DNC011658

- SureCN3476066

- 7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole

- EN300-1116928

- SCHEMBL3476066

- DTXSID00434588

- PD183081

- CS-0035300

- XAHAQVIJZAMMLO-UHFFFAOYSA-N

- AKOS016005623

- DB-253602

- BDBM50136507

- 7-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

- TQ0173

- CS-WAA0033

- CS-15602

- 7-BROMO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

- 108061-47-8

-

- MDL: MFCD21337853

- インチ: InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2

- InChIKey: XAHAQVIJZAMMLO-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1Br)NC3=C2CCNC3

計算された属性

- せいみつぶんしりょう: 250.01056g/mol

- どういたいしつりょう: 250.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR361740-250mg |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | >98% | 250mg |

£367.00 | 2025-02-20 | |

| Cooke Chemical | BD8465547-1g |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | 95+% | 1g |

RMB 5600.00 | 2025-02-21 | |

| Enamine | EN300-1116928-0.1g |

7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |

108061-47-8 | 95% | 0.1g |

$399.0 | 2023-10-27 | |

| A2B Chem LLC | AE22487-250mg |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | >98% | 250mg |

$1785.00 | 2024-04-20 | |

| A2B Chem LLC | AE22487-1g |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | >98% | 1g |

$1910.00 | 2024-04-20 | |

| Apollo Scientific | OR361740-100mg |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | >98% | 100mg |

£220.00 | 2025-02-20 | |

| Apollo Scientific | OR361740-1g |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | >98% | 1g |

£734.00 | 2025-02-20 | |

| Alichem | A029184958-1g |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

108061-47-8 | 95% | 1g |

$1227.20 | 2023-09-04 | |

| Enamine | EN300-1116928-0.05g |

7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |

108061-47-8 | 95% | 0.05g |

$268.0 | 2023-10-27 | |

| Enamine | EN300-1116928-2.5g |

7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |

108061-47-8 | 95% | 2.5g |

$2415.0 | 2023-10-27 |

7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

108061-47-8 (7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108061-47-8)7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole

清らかである:99%

はかる:50mg

価格 ($):424.0